1-Ethyl-4-propyltetrasulfane
Description
Structure
3D Structure
Properties
CAS No. |
63833-25-0 |
|---|---|
Molecular Formula |
C5H12S4 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
1-(ethyltetrasulfanyl)propane |
InChI |
InChI=1S/C5H12S4/c1-3-5-7-9-8-6-4-2/h3-5H2,1-2H3 |
InChI Key |
ZDXHGBCDWQQJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSSSCC |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 1 Ethyl 4 Propyltetrasulfane
Spectroscopic Characterization Techniques for Polysulfane Architecture
The elucidation of the structure of polysulfanes like 1-ethyl-4-propyltetrasulfane is achieved through a suite of spectroscopic methods. Each technique offers unique insights into the molecule's composition and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Environment Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive information about the ethyl and propyl groups and their attachment to the tetrasulfane (B1203235) chain.
In ¹H NMR, the ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with the adjacent methylene and methyl groups, respectively. Similarly, the propyl group would show a triplet for its terminal methyl protons, a sextet for the central methylene protons, and another triplet for the methylene group directly bonded to the sulfur atom. The chemical shifts of the methylene protons attached to the sulfur atoms would be deshielded due to the electronegativity of the sulfur.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. libretexts.org Each chemically distinct carbon atom in the ethyl and propyl groups would produce a unique signal. libretexts.org The chemical shifts of the carbons bonded to the sulfur chain are influenced by the sulfur atoms. lookchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl Group | ||
| CH₃ | 1.0 - 1.4 | 10 - 15 |
| -S-CH₂- | 2.7 - 3.1 | 30 - 40 |
| Propyl Group | ||
| CH₃ | 0.9 - 1.2 | 10 - 15 |
| -CH₂- | 1.6 - 2.0 | 20 - 30 |
| -S-CH₂- | 2.7 - 3.1 | 35 - 45 |
Note: These are predicted ranges based on typical values for similar alkyl sulfur compounds. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₅H₁₂S₄), the molecular weight is approximately 200.4 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation of dialkyl polysulfanes in MS is characterized by the cleavage of C-S and S-S bonds. Common fragmentation pathways for this compound would include:
Cleavage of the S-S bonds: This would lead to the formation of various sulfur-containing fragments. For instance, the loss of sulfur atoms (S, S₂, S₃) from the molecular ion.
Cleavage of the C-S bonds: This would result in the loss of the ethyl or propyl group, or fragments thereof.
Homolytic cleavage of the sulfur chain: This can produce radical cations.
Analysis of analogous compounds like dipropyl tetrasulfide reveals characteristic fragments. nih.govnist.gov For instance, in the mass spectrum of dipropyl disulfide, prominent peaks corresponding to the propyl fragment and various sulfur-containing ions are observed. nih.gov Saturated disulfides generally exhibit more fragmentation than monosulfides, with common fragments containing disulfide bonds or being long-chain carbocations. nih.govresearchgate.net
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 200 | [C₅H₁₂S₄]⁺ (Molecular Ion) |
| 168 | [C₅H₁₂S₃]⁺ |
| 157 | [C₃H₇S₄]⁺ |
| 136 | [C₅H₁₂S₂]⁺ |
| 125 | [C₃H₇S₃]⁺ |
| 104 | [C₅H₁₂S]⁺ |
| 93 | [C₃H₇S₂]⁺ |
| 61 | [C₂H₅S]⁺ |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Note: The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.
Vibrational Spectroscopy (IR and Raman) for S-S Bond Characteristics
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly useful for characterizing the S-S bonds in polysulfanes. nih.gov The stretching vibrations of S-S bonds typically appear in the range of 400-500 cm⁻¹. researchgate.net The exact frequency can be influenced by the conformation of the polysulfane chain.
Raman spectroscopy is often more effective than IR for observing S-S stretching vibrations due to the non-polar nature of these bonds. The intensity of the Raman signal is related to the change in polarizability during the vibration. Studies on related compounds, such as diethyl tetrasulfide, would show characteristic peaks in this region. The presence of multiple peaks in the S-S stretching region can sometimes indicate the presence of different conformational isomers.
X-ray Crystallography for Solid-State Molecular Geometry (if applicable to tetrasulfanes)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com It provides precise information about bond lengths, bond angles, and dihedral angles. While obtaining suitable crystals of acyclic, flexible molecules like this compound can be challenging, the crystallographic analysis of related polysulfanes would reveal important structural features. nih.gov
If a crystal structure were obtained, it would confirm the helical or zigzag conformation of the tetrasulfane chain, a common feature in polysulfanes. It would also provide precise measurements of the S-S bond lengths (typically around 2.05 Å) and the S-S-S bond angles (around 107°).
Conformational Isomerism and Rotational Barriers in Acyclic Tetrasulfane Chains
Acyclic molecules like this compound can exist in various spatial arrangements, known as conformations or conformers, due to rotation around their single bonds. ucalgary.ca The study of these different arrangements and their relative energies is called conformational analysis. chemistrysteps.comlibretexts.org
The tetrasulfane chain has three S-S bonds, and rotation around these bonds leads to a multitude of possible conformations. The stability of these conformers is primarily determined by a balance of torsional strain (repulsion between electron clouds of adjacent bonds) and steric hindrance (repulsive interactions between non-bonded atoms). maricopa.edu
The potential energy surface for rotation around the central S-S bond in a tetrasulfane is complex, with energy minima corresponding to staggered conformations and energy maxima to eclipsed conformations. The preferred dihedral angles in sulfur chains are typically around ±90°, leading to helical or zigzag structures. The energy barriers for rotation around S-S bonds are relatively low, allowing for rapid interconversion between different conformers at room temperature. researchgate.netresearchgate.net The nature of these rotational barriers is influenced by a combination of steric repulsion, electrostatic interactions, and hyperconjugation effects. nih.govrsc.org
Stereochemical Considerations in Chiral Polysulfane Systems
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. tru.ca A molecule is chiral if it lacks a plane of symmetry. While this compound itself is not chiral, the principles of stereochemistry are relevant to the broader class of polysulfanes. youtube.com
Chirality can be introduced into a polysulfane system by the presence of a stereocenter, which is typically a tetrahedral carbon atom with four different substituents. youtube.com For example, if one of the alkyl groups attached to the tetrasulfane chain contained a chiral carbon, the entire molecule would be chiral and could exist as a pair of enantiomers.
Furthermore, the helical nature of the polysulfane chain itself can be a source of chirality. If the helix has a preferred right-handed or left-handed twist that is stable and does not readily interconvert, the molecule would be chiral. This type of chirality, known as atropisomerism, is more common in sterically hindered systems where rotation around single bonds is restricted. In the case of a simple acyclic tetrasulfane like this compound, the low rotational barriers around the S-S bonds mean that any helical chirality would be rapidly averaged out, and the molecule would be considered achiral.
Mechanistic Investigations of 1 Ethyl 4 Propyltetrasulfane Reactivity
Elucidation of Cleavage and Formation Pathways for Polysulfane Bonds
The polysulfane chain in 1-ethyl-4-propyltetrasulfane is characterized by S-S bonds that are significantly weaker than carbon-carbon or carbon-sulfur bonds. This inherent weakness dictates their susceptibility to various cleavage mechanisms, including nucleophilic, homolytic, and thermal pathways.
Sulfur-sulfur bonds are susceptible to attack by a wide range of nucleophiles (Nu⁻). In the context of this compound (Et-S-S-S-S-Pr), a nucleophile can attack any of the three S-S bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism at the sulfur atom. mdpi.com The nucleophilicity of sulfur is significantly greater than that of oxygen, making sulfur compounds excellent nucleophiles. msu.edu
The attack cleaves the tetrasulfane (B1203235) chain, resulting in a shorter sulfane and a new sulfur-containing species. For example, the attack of a thiolate anion (RS⁻), a common and potent sulfur nucleophile, on one of the internal sulfur atoms of this compound would proceed as follows:
Et-S-S-S-S-Pr + RS⁻ → Et-S-S-SR + ⁻S-S-Pr
Et-S-S-S-S-Pr + RS⁻ → Et-S-S⁻ + RS-S-S-Pr
The specific site of attack and the resulting product distribution depend on several factors, including the nature of the nucleophile, the solvent, and steric hindrance from the alkyl groups (ethyl and propyl). Generally, the central sulfur atoms in a polysulfane chain are more electrophilic and thus more susceptible to nucleophilic attack. This type of reaction is fundamental to the process of vulcanization and the biological activity of many natural polysulfanes. nih.gov All plausible pathways, including nucleophilic decomposition, are considered to provide a comprehensive mechanistic picture for this class of reactions. nih.gov
In contrast to heterolytic cleavage driven by nucleophiles, homolytic cleavage involves the even breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons. pressbooks.pubmaricopa.edu This process generates two sulfur-centered radicals (thiyl radicals) and typically requires an input of energy in the form of heat or light (hν). youtube.comchemistrysteps.com
Et-S-S-S-S-Pr + Energy (Δ or hν) → Et-S-S• + •S-S-Pr
The bond dissociation energy (BDE) for S-S bonds in organic polysulfanes is relatively low, making them prone to homolysis. nih.gov The stability of the resulting thiyl radicals influences the facility of this cleavage. Once formed, these highly reactive radical species can participate in a variety of subsequent reactions, including:
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules.
Addition to Unsaturated Bonds: They can add across double or triple bonds.
Radical Combination: Two radicals can combine to form a new bond, which can lead to scrambling and the formation of different polysulfane homologues. chemistrysteps.com
Radical-mediated pathways are particularly important in high-temperature environments, such as those used in industrial sulfur chemistry, and in photochemical reactions. nih.gov
| Bond Type | Typical Dissociation Energy (kJ/mol) |
| C-C (alkane) | 330 - 380 |
| C-S (thioether) | 280 - 340 |
| S-S (internal, in tetrasulfane) | 130 - 170 |
| S-S (terminal, in tetrasulfane) | 170 - 210 |
Note: Values are approximate and can vary based on the specific molecular structure.
When heated, this compound can undergo decomposition and disproportionation reactions. Thermal decomposition can proceed via the homolytic cleavage described above. However, another common thermal process is disproportionation, where molecules of a single polysulfane rearrange to form a mixture of higher and lower order polysulfanes. acs.org
For example, two molecules of a tetrasulfane can disproportionate to form a trisulfane (B228730) and a pentasulfane:
2 Et-S₄-Pr → Et-S₃-Pr + Et-S₅-Pr
This process continues, leading to a complex equilibrium mixture of various polysulfane chain lengths. Eventually, this can lead to the extrusion of elemental sulfur (often as the stable S₈ ring) and the formation of lower-order sulfanes like disulfides. acs.org The mechanism is thought to involve the formation and recombination of thiyl radicals or polar transition states.
Interconversion Reactions and Scrambling of Polysulfane Homologues
A hallmark of polysulfane chemistry is the dynamic "scrambling" of sulfur atoms, leading to the interconversion of different polysulfane homologues. nih.gov A solution initially containing pure this compound will, especially in the presence of catalysts (like nucleophiles or light), equilibrate to a mixture containing disulfanes, trisulfanes, pentasulfanes, and so on, as well as mixed polysulfanes if other alkyl groups are present. nih.gov
Et-S₄-Pr + Pr-S₄-Pr ⇌ Et-S₂-Pr + Pr-S₆-Pr ⇌ Et-S₃-Pr + Pr-S₅-Pr ... etc.
These scrambling reactions are believed to proceed through the cleavage and reformation of S-S bonds. The mechanisms can be either radical-based, involving the constant formation and recombination of thiyl radicals, or ionic, initiated by nucleophilic attack that creates polysulfide anions which then react with other neutral polysulfane molecules. nih.govnih.gov Ab initio MO calculations suggest that at lower temperatures (below 100°C), these reactions are likely initiated by trace nucleophilic impurities. nih.gov
Redox Chemistry and Oxidation States of Tetrasulfanes
The concept of oxidation states helps in tracking the electron transfer in redox reactions. ma.edukhanacademy.org In this compound, the sulfur atoms can be assigned formal oxidation states. Due to the lower electronegativity of carbon compared to sulfur, the terminal sulfur atoms bonded to the alkyl groups have an oxidation state of -1. The two internal sulfur atoms, being bonded only to other sulfur atoms, are in the 0 oxidation state.
Et-(S⁻¹)-(S⁰)-(S⁰)-(S⁻¹)-Pr
This distribution of oxidation states makes the tetrasulfane chain susceptible to both oxidation and reduction.
Oxidation: Oxidizing agents can attack the sulfur chain, leading to the formation of sulfur oxycompounds like thiosulfinates (R-S(O)-S-R) or sulfinates. Vigorous oxidation can cleave the S-S bonds entirely to form sulfonic acids (R-SO₃H). msu.edu
Reduction: Reducing agents, such as phosphines or certain metal hydrides, can reduce the polysulfane chain. This process typically involves the removal of the internal "zerovalent" sulfur atoms to yield lower-order sulfanes, ultimately leading to disulfides or even thiols. For instance, triphenylphosphine (B44618) is known to extrude sulfur atoms from polysulfane chains.
Et-S₄-Pr + 2 PPh₃ → Et-S₂-Pr + 2 S=PPh₃
This redox activity is fundamental to the role of polysulfanes as sulfur-transfer agents in synthesis and their function in biological systems. nih.govresearchgate.net
Chemical Interactions of Polysulfanes with Elemental Sulfur and Inorganic Sulfur Species
This compound can exist in a dynamic equilibrium with elemental sulfur and other inorganic sulfur species.
Interaction with Elemental Sulfur (S₈): Polysulfanes can react with elemental sulfur, typically the cyclic S₈ molecule, to insert additional sulfur atoms and form higher-order polysulfanes. This reaction is often slow but can be catalyzed by heat or nucleophiles that can open the S₈ ring.
Et-S₄-Pr + S₈ ⇌ Et-S₁₂-Pr (as an example of a higher homologue)
Interaction with Inorganic Sulfur Species: Polysulfanes can react with inorganic sulfur species like sulfide (B99878) (S²⁻) or sulfite (B76179) (SO₃²⁻) ions. nih.gov
Sulfide ions (or HS⁻) can act as nucleophiles, attacking the polysulfane chain to generate polysulfide anions. This is a key step in the chemistry of alkali metal polysulfides in batteries and industrial solvents.
Sulfite ions can cleave the S-S bond to form a thiosulfate (B1220275) and a shorter polysulfane. This reaction is analogous to the well-known cleavage of disulfides by sulfite.
Et-S-S-S-S-Pr + SO₃²⁻ → Et-S-S-S⁻ + Pr-S-SO₃⁻
These interactions highlight the role of organic polysulfanes as soluble carriers of sulfur that can readily exchange sulfur atoms with a broader inorganic sulfur pool. nih.gov
Computational Chemistry and Theoretical Studies of Tetrasulfanes
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of tetrasulfanes. These methods solve the electronic Schrödinger equation to predict molecular properties from first principles. wikipedia.org
Density Functional Theory (DFT) Applications in Polysulfane Geometries and Energetics
Density Functional Theory (DFT) has become a widely used method for studying organic polysulfides due to its balance of computational cost and accuracy. researchgate.net DFT calculations are instrumental in determining the optimized geometries, bond lengths, bond angles, and energetic properties of tetrasulfanes and related compounds.
Various DFT functionals have been benchmarked for their performance on polysulfide systems. Studies have shown that hybrid functionals like M06-2X and B3LYP-D3(BJ) are particularly effective for calculating reaction energies, while local functionals tend to perform less accurately. researchgate.net For activation energies, functionals such as MN15, MN15-L, M06-2X, and ωB97X-D have demonstrated high accuracy. researchgate.net The choice of basis set is also crucial, with triple-ζ basis sets often required for accurate energy refinements. researchgate.net
For instance, DFT calculations on polysulfides and lithium polysulfides have shown that S-S bond lengths typically range from 1.99 to 2.19 Å. mdpi.com The geometries of these molecules are well-predicted by functionals like B3LYP, with results showing good agreement with higher-level methods like MP2 and experimental data. uspex-team.orguspex-team.org
| DFT Functional | Type | Recommended for |
|---|---|---|
| M06-2X | Hybrid Meta GGA | Reaction Energies, Activation Energies, Transition Structures |
| B3LYP-D3(BJ) | Hybrid GGA with Dispersion Correction | Reaction Energies |
| MN15 | Hybrid Meta GGA | Activation Energies |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Activation Energies |
| MN15-L | Local Meta GGA | Activation Energies, Transition Structures |
Ab Initio and Coupled-Cluster Methods for High-Level Molecular Characterization
For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are employed. wikipedia.org Coupled-cluster, particularly with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. wikipedia.orgnih.gov
These methods are computationally more demanding than DFT but are invaluable for benchmarking and for systems where electron correlation is particularly important. wikipedia.org For example, DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster) has been used as a reference method for benchmarking DFT functionals for polysulfide reactions. researchgate.netjyu.fi Such high-level calculations have been instrumental in confirming the geometries and energetics of various sulfur-containing molecules. nih.govaps.org
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ebsco.com By solving the classical equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamics of molecules like 1-ethyl-4-propyltetrasulfane. mdpi.com
These simulations can reveal how the molecule flexes, rotates, and changes its shape in different environments. ebsco.com For complex molecules, MD can help identify the most stable conformers and the energy barriers between them. The simulations rely on a force field, a set of parameters that describes the potential energy of the system. For sulfur-containing molecules, specialized force fields or parameters may be required to accurately model their behavior.
MD simulations are particularly useful for understanding:
Conformational analysis : Identifying the preferred three-dimensional structures of the tetrasulfane (B1203235) chain.
Solvent effects : How the surrounding solvent molecules influence the shape and dynamics of the solute.
Thermodynamic properties : Calculating properties like free energy and entropy associated with different conformations.
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate forces between atoms. | Crucial for accurately modeling the S-S bonds and dihedral angles. |
| Conformational Sampling | Exploring the different possible spatial arrangements of the molecule. | Determines the flexibility of the ethyl, propyl, and tetrasulfane chains. |
| Time Step | The small interval of time between successive calculations of forces and positions. Typically on the order of femtoseconds (fs). | A 2 fs time step is common in many simulations. nih.gov |
| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | NPT (constant particle number, pressure, and temperature) is often used for production runs. nih.gov |
Prediction of Reaction Pathways and Transition States for this compound Transformations
Quantum chemical calculations are powerful tools for predicting the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the most likely pathways for the transformation of this compound, including the structures and energies of transition states.
For polysulfanes, a common reaction is nucleophilic attack, which can lead to the cleavage of the S-S bonds. rsc.org Theoretical studies can model the attack of a nucleophile (such as a thiol) on the sulfur atoms of the tetrasulfane chain. These calculations can determine which sulfur atom is most susceptible to attack and the energy barrier associated with the reaction.
For example, studies on the decomposition of the S₆ molecule have used DFT to find transition states and calculate reaction pathways. uspex-team.orguspex-team.org Similar approaches can be applied to this compound to understand its decomposition or its reactions with other molecules. Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a found transition state connects the desired reactants and products. uspex-team.org
Theoretical Insights into Sulfur Catenation and Bonding Principles
The ability of sulfur to form long chains, known as catenation, is a defining feature of its chemistry. rsc.orgquora.com Theoretical studies provide fundamental insights into why sulfur exhibits this property to a much greater extent than oxygen, the element directly above it in the periodic table.
The key reasons for sulfur's strong catenation tendency, supported by theoretical calculations, include:
S-S vs. O-O Bond Strength : While the O=O double bond is very strong, the O-O single bond is relatively weak due to lone pair repulsion arising from oxygen's small atomic radius. quora.com In contrast, the S-S single bond is significantly stronger.
d-Orbital Participation : Although initially thought to be a major factor, more recent calculations suggest that the contribution of d-orbitals to the ground-state bonding of divalent sulfur compounds is negligible. caltech.edu However, they may play a role in excited states. caltech.edu
Electronic Structure : The electronic structure of sulfur allows for the formation of stable chains and rings. caltech.edu Theoretical models have been developed to understand the bonding in various sulfur allotropes, from S₂ to S₈ and beyond. rsc.org
These theoretical principles underpin the stability and chemical behavior of the tetrasulfane chain in this compound.
Advanced Analytical and Separation Methodologies for Polysulfanes
Chromatographic Techniques for Separation and Quantification of Polysulfanes
Chromatography is a cornerstone in the analysis of complex mixtures containing polysulfanes. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and quantification of these sulfur-containing compounds.
High-performance liquid chromatography, particularly in the reversed-phase mode (RP-HPLC), is a widely employed technique for the speciation of organic polysulfanes. restek.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. For a homologous series of polysulfanes like R-S-S-S-S-R', where R is an ethyl group and R' is a propyl group, the retention time generally increases with the length of the sulfur chain.
The choice of stationary phase is critical for achieving optimal separation. C18 (octadecylsilyl) columns are frequently used due to their high hydrophobicity, which allows for effective retention and separation of nonpolar organic polysulfanes. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. mundialsiglo21.com Gradient elution, where the proportion of the organic solvent is increased during the analysis, is often employed to effectively separate a wide range of polysulfanes with varying sulfur chain lengths within a reasonable time frame. rsc.org
Detection of polysulfanes in HPLC can be achieved using several methods. A UV-Vis detector is commonly used, as the sulfur-sulfur bonds in polysulfanes exhibit UV absorbance. mun.ca For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS). rsc.orgelementlabsolutions.com HPLC-ICP-MS, for instance, allows for the quantification of various sulfur compounds without the need for individual standards by detecting the sulfur isotopes. rsc.orgelementlabsolutions.com
A typical set of HPLC parameters for the analysis of a mixture containing 1-Ethyl-4-propyltetrasulfane is detailed in the interactive table below.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV-Vis at 254 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organosulfur compounds, including lower-order polysulfanes. filab.fr The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.
The selection of the GC column is crucial for the successful separation of sulfur compounds. Capillary columns with a non-polar stationary phase, such as 100% dimethylpolysiloxane, are often used. wiley.com The inertness of the entire chromatographic system, including the column and inlet, is critical to prevent the adsorption of reactive sulfur compounds, which can lead to poor peak shape and inaccurate quantification. restek.com Specialized columns with inert coatings are available for trace-level sulfur analysis. restek.com
Detection in GC analysis of polysulfanes is often performed using a mass spectrometer (GC-MS) or a sulfur-selective detector like the Sulfur Chemiluminescence Detector (SCD). wiley.com GC-MS provides structural information, allowing for the identification of unknown compounds, while SCD offers high sensitivity and selectivity for sulfur-containing compounds. wiley.comacs.org
Below is an interactive table outlining typical GC parameters for the analysis of volatile organosulfur compounds, which would be applicable for the analysis of this compound, provided it has sufficient volatility.
| Parameter | Value |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |
| Detector Temperature | 300 °C |
| Injection Mode | Splitless or Split |
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of polysulfanes. researchgate.net LC-MS/MS and GC-MS are particularly powerful in this regard.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. filab.frchromatographyonline.com As the separated compounds elute from the GC column, they are ionized, and the resulting mass-to-charge ratios of the fragments are measured. This provides a unique "fingerprint" for each compound, allowing for its identification. researchgate.net GC-MS is highly effective for the analysis of volatile organosulfur compounds and can be used to characterize complex mixtures. iomcworld.com
LC-MS/MS, or liquid chromatography-tandem mass spectrometry, offers enhanced selectivity and sensitivity for the analysis of non-volatile or thermally labile polysulfanes. researchgate.net In LC-MS/MS, the ions generated from the eluting compounds are subjected to two stages of mass analysis. The first stage selects a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed in the second stage. This selected reaction monitoring (SRM) provides a high degree of specificity and allows for the quantification of target analytes even in complex matrices. researchgate.netrsu.ac.th
The advantages of these hyphenated techniques include:
High Specificity: The ability to identify compounds based on their mass spectra.
High Sensitivity: The capability to detect and quantify compounds at very low concentrations.
Structural Elucidation: The fragmentation patterns can provide information about the structure of the molecule.
Analysis of Complex Mixtures: The separation power of chromatography combined with the specificity of mass spectrometry allows for the analysis of intricate samples.
In Situ Spectroscopic Monitoring of Polysulfane Reactions and Interconversions
The dynamic nature of polysulfanes, which can undergo various reactions and interconversions, makes in situ spectroscopic monitoring a valuable tool for studying their behavior in real-time. rsc.org Techniques such as UV-Vis and Raman spectroscopy are well-suited for this purpose.
UV-Vis Spectroscopy can be used to monitor the changes in the concentration of polysulfides in solution. rsc.orgdlr.de Polysulfides exhibit characteristic absorption bands in the UV-Vis region, and the intensity of these bands can be correlated with their concentration. acs.org By continuously recording the UV-Vis spectra of a reaction mixture, the kinetics of polysulfide formation, consumption, and interconversion can be studied. nih.gov
Raman Spectroscopy is another powerful technique for the in situ monitoring of polysulfane reactions. researchgate.net Raman spectroscopy provides information about the vibrational modes of molecules, which are sensitive to their structure and chemical environment. core.ac.uk Different polysulfide species have distinct Raman signatures, allowing for their identification and the monitoring of their relative concentrations during a reaction. researchgate.netacs.org This technique has been particularly useful in studying the complex equilibria and redox processes involving polysulfides in various systems. rsc.org
These in situ spectroscopic methods provide a window into the real-time chemical transformations of polysulfanes, offering insights that are often not achievable with traditional offline analytical techniques.
Applications of Organic Polysulfanes in Material Science and Industrial Processes
Role of Polysulfanes in Polymer Chemistry and Elastomer Modification
Organic polysulfanes are integral to polymer chemistry, particularly in the modification of elastomers to enhance their physical properties. wiley.comresearchgate.net The process of sulfur vulcanization, for instance, relies on the formation of polysulfane cross-links to convert raw rubber into a durable, elastic material. wikipedia.orgwikipedia.org
Chemical Mechanisms of Sulfur Vulcanization and Cross-linking
Sulfur vulcanization is a chemical process that converts natural rubber and other unsaturated polymers into more durable materials by forming cross-links between polymer chains. wikipedia.org This process fundamentally alters the material's properties, increasing its elasticity, hardness, and mechanical durability. The cross-linking bridges are formed by polysulfanes, which connect the polymer chains at their allylic carbon atoms, those adjacent to carbon-carbon double bonds. wikipedia.orgwikipedia.org
The mechanism of accelerated sulfur vulcanization is a complex, multi-step process:
Activator Complex Formation : The process begins with the reaction of an accelerator and an activator, which then combines with elemental sulfur (typically S8) to form various activated sulfurating species. cmu.edu
Cross-link Precursor Formation : These sulfurating agents react with the rubber chains at unsaturated sites to form pendant polysulfidic groups terminated with the accelerator. cmu.edu
Cross-linking : The precursors then react with other rubber chains, creating polysulfidic cross-links (mono-, di-, and polysulfidic) that form a robust three-dimensional network. cmu.edu
The length of these polysulfidic chains significantly influences the final properties of the vulcanized rubber. cmu.edu Over time, these polysulfidic cross-links can shorten (desulfuration) or degrade, which can alter the material's long-term performance. cmu.edu
Development of Polysulfide Polymers and Composites
Polysulfide polymers, first developed in the 1920s, are a class of synthetic elastomers known for their excellent resistance to solvents, fuels, and environmental factors like UV radiation and ozone. researchgate.netnouryon.com These polymers are typically synthesized through the condensation polymerization of organic dihalides with alkali metal polysulfides. researchgate.net
Key properties and synthesis of polysulfide polymers:
Synthesis : A common method is the interfacial polymerization of an organic monomer, such as ethylene (B1197577) dichloride, with an aqueous solution of sodium polysulfide (e.g., sodium disulfide, trisulfide, or tetrasulfide). tandfonline.com
Structure : The polymer backbone contains repeating polysulfide linkages (-S-S-). The number of sulfur atoms in the linkage can be controlled during synthesis and affects the polymer's flexibility and properties. tandfonline.com
Curing : Liquid polysulfide polymers, often with thiol (-SH) terminal groups, are cured through oxidation, which forms disulfide (-S-S-) bonds and converts the liquid into a solid rubber. researchgate.netnouryon.com Metal oxides like zinc oxide can be used as curing agents. tandfonline.com
These polymers are widely used as high-performance sealants in construction and aerospace, as adhesives, and as coatings. researchgate.nettandfonline.com
Organosulfur Compounds in Advanced Energy Storage Technologies
Organosulfur compounds are emerging as critical materials in the development of advanced batteries, particularly lithium-sulfur (Li-S) batteries. rsc.orgpku.edu.cnrsc.org These batteries have a high theoretical energy density, but face challenges such as the "shuttle effect" of soluble lithium polysulfides. rsc.orgpku.edu.cn
Electrochemical Mechanisms in Lithium-Sulfur Batteries Involving Polysulfanes
In a typical Li-S battery, elemental sulfur is reduced during discharge, forming a series of soluble lithium polysulfides (Li₂Sₙ, where n ranges from 8 down to 2) and finally insoluble lithium sulfide (B99878) (Li₂S). The dissolution and migration of these polysulfides between the electrodes lead to capacity loss and poor cycle life. pku.edu.cn
The introduction of organosulfur compounds, including polysulfanes, can mitigate these issues in several ways:
Alternative Redox Chemistry : Organosulfur cathodes operate through the reversible cleavage and formation of sulfur-sulfur bonds within the organic molecule (R-S-S-R + 2Li⁺ + 2e⁻ ↔ 2R-SLi). acs.org This can suppress the formation of highly soluble inorganic polysulfides.
Improved Solubility and Kinetics : Organic polysulfanes, such as dimethyl trisulfide, can improve the solubility of intermediate species and enhance reaction kinetics, leading to better utilization of the active material. nih.gov
| Role of Organosulfur Compound | Mechanism of Action | Resulting Improvement |
| Cathode Material | Reversible cleavage/formation of covalent S-S bonds. acs.org | Suppresses shuttle effect, alters electrochemical reaction process. pku.edu.cn |
| Electrolyte Additive | In-situ reaction with inorganic polysulfides to form more stable organopolysulfides. nih.gov | Enhances solubility of intermediates, improves utilization, reduces parasitic side reactions. nih.gov |
| Protective Layer | Forms a stable solid electrolyte interphase (SEI) on the lithium anode. pku.edu.cn | Protects the anode from degradation by polysulfides. pku.edu.cn |
Catalytic Applications of Polysulfane Derivatives in Organic Synthesis
While the primary applications of polysulfanes are in polymer and materials chemistry, research has explored their catalytic potential. The unique electronic properties of the sulfur chain can be harnessed in specific chemical transformations.
Recent studies have shown that simple inorganic polysulfide anions (S₄²⁻) can act as effective visible-light photoredox catalysts. acs.org Upon photoexcitation, these polysulfides can initiate single-electron transfer to activate otherwise inert substrates like aryl halides. acs.org This enables a range of cross-coupling reactions for synthesizing biaryls and other valuable organic molecules under a redox catalytic cycle. acs.org Furthermore, polymers containing sulfone groups (a related sulfur functionality) have been used as supports for catalysts in the oxidation of alcohols and other organic synthesis reactions. frontiersin.orgopenaccessjournals.com
Polysulfanes as Additives in Lubricants and Other Industrial Formulations
Sulfur-containing compounds have long been essential additives in lubricant formulations to enhance performance under extreme pressure (EP) and anti-wear (AW) conditions. escholarship.org Organic polysulfanes contribute to this by forming protective films on metal surfaces.
The mechanism involves the tribochemical reaction of the polysulfane with the metal surface (e.g., iron) under the heat and pressure of mechanical contact. escholarship.org This process typically involves:
Cleavage of the S-S bonds in the polysulfane.
Formation of a metal sulfide (e.g., iron sulfide) layer on the surface. escholarship.org
This sacrificial layer prevents direct metal-to-metal contact, reducing friction and wear. escholarship.org
Different sulfur-containing additives, such as disulfides and polysulfanes, are classified as "sulfur carriers" in lubricant chemistry. routledge.com Hybrid nanoparticles, consisting of an inorganic core and an organic outer layer, are also being explored as advanced lubricant additives to improve stability and performance. mdpi.com
Future Research Directions for 1 Ethyl 4 Propyltetrasulfane
Development of Novel and Green Synthetic Strategies for Tailored Tetrasulfane (B1203235) Structures
The synthesis of unsymmetrical dialkyl polysulfanes like 1-Ethyl-4-propyltetrasulfane presents a significant challenge in selectively forming the S-S-S-S chain with specific alkyl groups at each end. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.
Current methods for creating sulfur chains often rely on reactions that can lead to a mixture of polysulfanes with varying sulfur chain lengths. A key area of development will be the use of sulfur transfer reagents that allow for the controlled, stepwise construction of the tetrasulfane backbone. For instance, the use of titanocene (B72419) pentasulfide has been explored for the synthesis of sulfur-rich organic polysulfanes. sulfur-research.de Future strategies could involve designing novel catalysts or reagents that can precisely deliver a specific number of sulfur atoms to a substrate.
Furthermore, the principles of green chemistry are becoming increasingly important in chemical synthesis. acs.orgreagent.co.uk This involves the use of safer solvents, reducing waste, and improving energy efficiency. reagent.co.uk Future synthetic routes for this compound could explore:
Biocatalysis: Employing enzymes to catalyze the formation of the tetrasulfane linkage, offering high selectivity and mild reaction conditions. tudelft.nl
Flow Chemistry: Utilizing microreactor technology to allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing side reactions.
Solvent-Free Reactions: Developing solid-state or mechanochemical methods to eliminate the need for hazardous organic solvents.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Catalytic Sulfur Transfer | High selectivity, controlled chain length. | Catalyst design and synthesis, catalyst stability. |
| Biocatalysis | High specificity, mild conditions, environmentally friendly. tudelft.nl | Enzyme discovery and engineering, substrate scope. |
| Flow Chemistry | Precise reaction control, improved safety, scalability. | Initial setup cost, potential for clogging. |
| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Scalability, understanding reaction mechanisms. |
Exploration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Analysis
Understanding the formation and reaction mechanisms of this compound is crucial for optimizing its synthesis and predicting its behavior. Advanced spectroscopic techniques are powerful tools for elucidating the intricate details of chemical processes. sevenstarpharm.comespublisher.comresearchgate.net
Future research should leverage a combination of spectroscopic methods to gain a comprehensive understanding of tetrasulfane chemistry. researchgate.net Techniques such as:
In-situ NMR and Raman Spectroscopy: These methods can monitor the concentrations of reactants, intermediates, and products in real-time, providing kinetic data and insights into the reaction pathway. mdpi.com Resonance Raman spectroscopy, in particular, can be a powerful tool for monitoring small concentration changes of sulfur-containing compounds. mdpi.com
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify transient intermediates and characterize complex product mixtures. researchgate.net
X-ray Absorption Spectroscopy (XAS): This technique can provide information about the local electronic and geometric structure of the sulfur atoms within the tetrasulfane chain, offering insights into bonding and oxidation states.
The data obtained from these techniques will be invaluable for building accurate kinetic models and understanding the factors that govern the stability and reactivity of this compound.
| Spectroscopic Technique | Information Gained | Application in Tetrasulfane Research |
| In-situ NMR Spectroscopy | Real-time concentration of species, structural information. | Monitoring synthetic reactions, studying decomposition pathways. |
| Raman Spectroscopy | Vibrational modes, molecular structure. sevenstarpharm.com | Identifying the S-S bonds, real-time reaction monitoring. mdpi.com |
| Mass Spectrometry | Molecular weight, fragmentation patterns. espublisher.com | Identifying intermediates and byproducts in synthesis. researchgate.net |
| X-ray Absorption Spectroscopy | Electronic structure, local coordination environment. | Probing the nature of the sulfur-sulfur bonds. |
Deeper Mechanistic Understanding of this compound Reactivity Profiles under Varied Conditions
The reactivity of polysulfanes is rich and varied, often involving the cleavage and formation of sulfur-sulfur bonds. A deeper mechanistic understanding of how this compound behaves under different conditions is a critical area for future investigation.
Research should focus on systematically studying its reactions with various reagents and under different environmental conditions (e.g., temperature, pH, presence of light). Key areas of interest include:
Thermal and Photochemical Stability: Determining the decomposition pathways of this compound upon heating or exposure to light. This is crucial for understanding its shelf-life and potential applications.
Redox Chemistry: Investigating its reactions with oxidizing and reducing agents. Polysulfanes are known to participate in redox processes, which is relevant to their potential biological activity and role in materials science.
Thiol-Polysulfane Exchange: Studying the kinetics and thermodynamics of its reactions with thiols, such as glutathione (B108866) and cysteine. nih.gov These reactions are fundamental to the biological effects of polysulfanes.
Computational studies will play a vital role in complementing experimental work, helping to elucidate reaction mechanisms and predict reactivity. researchgate.net
Computational Design and Prediction of Novel Polysulfane Architectures with Enhanced Stability or Reactivity
Computational chemistry offers a powerful platform for the in-silico design and prediction of new molecules with desired properties. researchgate.net For polysulfanes, computational methods can be used to explore the vast chemical space of possible structures and identify candidates with enhanced stability or specific reactivity profiles.
Future research in this area will likely involve:
High-Throughput Screening: Using computational methods to rapidly screen large libraries of virtual polysulfane compounds to identify those with optimal properties.
Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level computational methods to accurately predict the geometric and electronic structures, as well as the thermodynamic and kinetic stability of novel polysulfanes. researchgate.netresearchgate.net
Molecular Dynamics Simulations: Simulating the behavior of polysulfanes in different environments (e.g., in solution, at interfaces) to understand their dynamic properties and interactions with other molecules.
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new polysulfane architectures with tailored functionalities.
| Computational Method | Application in Polysulfane Research | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and energies. researchgate.net | Stability, reactivity, spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational dynamics, interactions with solvents. |
| High-Throughput Screening | Rapid evaluation of large numbers of molecules. | Identification of lead compounds with desired properties. |
Investigation of Non-Traditional Applications in Emerging Technologies and Sustainable Chemistry
While polysulfanes have been studied for their biological activities, there is a growing interest in exploring their potential in non-traditional applications, particularly in the context of emerging technologies and sustainable chemistry. acs.org
Future research could investigate the use of this compound and related compounds in areas such as:
Energy Storage: Polysulfides are key components in lithium-sulfur batteries. researchgate.net Research into the electrochemical properties of well-defined organopolysulfanes could lead to the development of improved electrolytes or cathode materials.
Materials Science: The sulfur-rich nature of tetrasulfanes makes them interesting building blocks for novel polymers and materials. They could be used to create materials with unique optical, electronic, or mechanical properties.
Sustainable Agriculture: Some organosulfur compounds have shown potential as antimicrobial and nematicidal agents. researchgate.net Further investigation could lead to the development of more effective and environmentally friendly crop protection agents.
Catalysis: The development of catalysts for sustainable chemical processes is a key area of research. uva.nl The unique electronic properties of the polysulfane linkage could be exploited in the design of novel organocatalysts.
The exploration of these non-traditional applications will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully realize the potential of this fascinating class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
